![molecular formula C14H8ClNO2S B2632080 1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-84-2](/img/structure/B2632080.png)
1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one
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Description
Scientific Research Applications
Synthesis of 4-Chlorobenzoyl CoA
4-Chlorobenzoyl chloride: is a precursor for synthesizing 4-chlorobenzoyl CoA . By reacting 4-chlorobenzoyl chloride with CoA (coenzyme A) in a KHCO₃ buffer, researchers can obtain this important intermediate. CoA is involved in various metabolic pathways, and understanding its derivatives is crucial for studying cellular processes .
Acylation of Benzene
Solid acid catalysts, such as dodecatungstophosphoric acid (DTPA) , DTPA/K-10 clay , K-10 , Amberlite , Amberlyst-15 , Indion-130 , and sulfated zirconia , can be used to acylate benzene with 4-chlorobenzoyl chloride. This reaction provides insights into the reactivity of benzene derivatives and the role of catalysts in organic transformations .
Preparation of 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene
Researchers have employed 4-chlorobenzoyl chloride in the synthesis of 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene . This compound may have applications in materials science, pharmaceuticals, or as a building block for more complex molecules .
Preparation of 1-Aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides
By reacting 4-chlorobenzoyl chloride with semicarbazide derivatives, scientists can prepare 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides . These compounds may find use in medicinal chemistry or as potential bioactive agents .
Degradation Pathways
In microbial metabolism, 4-chlorobenzoyl CoA plays a role in the degradation of 4-chlorobenzoate. Initial synthesis of 4-chlorobenzoyl CoA occurs from 4-chlorobenzoate, CoA, and ATP. Subsequent dehalogenation leads to the formation of 4-hydroxybenzoyl CoA, which is further hydrolyzed .
Synthesis of N-(4-Chlorobenzoyl)morpholine
N-(4-Chlorobenzoyl)morpholine: can potentially be synthesized by reacting 4-chlorobenzoyl chloride with morpholine in the presence of a base. This compound may have applications in organic synthesis or as a chemical intermediate.
properties
IUPAC Name |
1-(4-chlorobenzoyl)-2,1-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUFAQQNKZBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one |
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